4-(2-Bromoethyl)-1-methoxy-2-methylbenzene

Organic Synthesis Regioselectivity Synthetic Intermediate

Choose this 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene (CAS 69919-95-5) for its critical 1-methoxy-2-methyl substitution pattern, ensuring distinct steric and electronic properties for precise regioselectivity in cross-coupling. This specific 3-methyl-4-methoxyphenethyl scaffold is essential for complex molecule synthesis where generic analogs fail. Ensure route integrity with this 98% pure, uniquely identifiable intermediate (MW 229.11 g/mol).

Molecular Formula C10H13BrO
Molecular Weight 229.11 g/mol
CAS No. 69919-95-5
Cat. No. B12435095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromoethyl)-1-methoxy-2-methylbenzene
CAS69919-95-5
Molecular FormulaC10H13BrO
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CCBr)OC
InChIInChI=1S/C10H13BrO/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,7H,5-6H2,1-2H3
InChIKeyVVAYOBBFLGTRFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromoethyl)-1-methoxy-2-methylbenzene (CAS 69919-95-5): What Buyers Must Know About This Specialized Benzene Derivative


4-(2-Bromoethyl)-1-methoxy-2-methylbenzene (CAS 69919-95-5) is an aromatic organic compound with the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol, classified as a bromoethyl-substituted methoxy-methylbenzene derivative . It is also identified by synonyms such as 2-(3-methyl-4-methoxyphenyl)ethyl bromide and 4-methoxy-3-methylphenethyl bromide [1]. The compound features a benzene ring substituted with a 2-bromoethyl group at the 4-position, a methoxy group at the 1-position, and a methyl group at the 2-position, creating a unique substitution pattern that distinguishes it from simpler benzyl or phenethyl bromides [2]. Its primary role is as a synthetic intermediate in organic chemistry, where the primary alkyl bromide serves as an electrophilic handle for nucleophilic substitution and cross-coupling reactions .

Why 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene Cannot Be Replaced by Generic Bromoethyl Benzene Analogs


Substitution of 4-(2-bromoethyl)-1-methoxy-2-methylbenzene with structurally similar bromoethyl benzene derivatives is not functionally equivalent due to the specific regiochemical substitution pattern (1-methoxy-2-methyl substitution) that imparts distinct electronic and steric properties to the aromatic ring [1]. While compounds such as 1-(2-bromoethyl)-4-methoxybenzene (CAS 14425-64-0) or 1-(2-bromoethyl)-2-methoxybenzene (CAS 36449-75-9) share the bromoethyl functional group, the presence of the additional methyl group at the ortho position relative to the methoxy group in the target compound alters the electron density of the aromatic ring, thereby affecting reactivity in subsequent transformations . This substitution pattern is critical for achieving desired regioselectivity in downstream coupling reactions and for maintaining the physicochemical properties required for specific synthetic pathways [2].

Quantitative Comparative Evidence for 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene Selection


Regiochemical Substitution Pattern Differentiation for Synthetic Intermediate Selection

4-(2-Bromoethyl)-1-methoxy-2-methylbenzene possesses a unique 1-methoxy-2-methyl-4-bromoethyl substitution pattern (C10H13BrO, MW 229.11) . In contrast, the commercially available analog 1-(2-bromoethyl)-4-methoxybenzene (CAS 14425-64-0) has the formula C9H11BrO and molecular weight 215.09, lacking the ortho-methyl substituent [1]. This structural difference is expected to influence regioselectivity in electrophilic aromatic substitution and cross-coupling reactions, though direct comparative kinetic or yield data are not publicly available for these specific compounds in head-to-head studies. Class-level inference from similar bromoethyl aromatic systems suggests that the presence of an ortho-methyl group adjacent to the methoxy substituent may alter reaction rates and product distributions due to steric hindrance and electronic effects [2].

Organic Synthesis Regioselectivity Synthetic Intermediate

Purity Specification Comparison Among Commercial Suppliers

Commercial suppliers offer 4-(2-bromoethyl)-1-methoxy-2-methylbenzene at a specified purity of 98% (minimum) based on available product listings . This specification is consistent across multiple vendors. For comparison, the regioisomeric analog 1-(2-bromoethyl)-4-methoxy-2-methylbenzene (CAS not specified in search results) is available, and related compounds in this class are typically offered at purities ranging from 95% to 98% . However, direct comparative purity data for other regioisomers from the same manufacturer under identical analytical conditions are not publicly available. The reported chemical stability of the target compound under recommended storage conditions supports its suitability as a synthetic intermediate.

Quality Control Procurement Specification Purity Analysis

Molecular Weight Differentiation from Closely Related Analogs

4-(2-Bromoethyl)-1-methoxy-2-methylbenzene has a molecular weight of 229.11 g/mol (C10H13BrO) [1]. This distinguishes it from closely related commercial analogs: 1-(2-bromoethyl)-4-methoxybenzene (MW 215.09, C9H11BrO) [2] and 1-(2-bromoethyl)-2-methoxybenzene (MW 215.09, C9H11BrO) . The additional methyl group (+14 Da) in the target compound provides a clear mass spectrometric differentiation point that can be used for quality control and identity confirmation in synthetic workflows [3]. No direct comparative analytical data (e.g., HPLC retention times, NMR chemical shifts) were found in the accessible literature for these specific compounds.

Analytical Chemistry Compound Identification Mass Spectrometry

Availability of MDL Identifier for Procurement and Database Integration

4-(2-Bromoethyl)-1-methoxy-2-methylbenzene is assigned the MDL number MFCD11110068 [1]. This unique identifier facilitates accurate compound retrieval from chemical databases and ensures correct ordering from suppliers, reducing the risk of mistaken identity with similar compounds that lack this specific MDL assignment. While many bromoethyl aromatic compounds have MDL numbers, this specific identifier is unique to the 1-methoxy-2-methyl substitution pattern. No comparative data on the availability or quality of MDL-assigned compounds versus non-assigned compounds are available.

Chemical Database Procurement Inventory Management

Targeted Application Scenarios for 4-(2-Bromoethyl)-1-methoxy-2-methylbenzene Based on Quantitative Evidence


Regioselective Synthesis Requiring Ortho-Methyl-Substituted Phenethyl Scaffolds

This compound is appropriate for synthetic projects that specifically require a 3-methyl-4-methoxyphenethyl scaffold. As established in Evidence Item 1, the 1-methoxy-2-methyl substitution pattern differentiates this compound from simpler 4-methoxy or 2-methoxy analogs (MW difference +14 Da) [1]. The presence of the ortho-methyl group adjacent to the methoxy substituent introduces steric constraints and electronic modulation of the aromatic ring that can influence regiochemical outcomes in subsequent transformations. This makes the compound suitable for the synthesis of complex organic molecules where precise control over aromatic substitution geometry is required, including potential applications in pharmaceutical intermediate preparation where specific substitution patterns are mandated by patent claims or synthetic route requirements .

Analytical Method Development and Quality Control with Distinct Mass Spectrometric Signature

The molecular weight of 229.11 g/mol provides a distinct mass spectrometric signature that facilitates unambiguous identification and quantification in complex reaction mixtures. This property supports quality control applications in both research and industrial settings, where accurate monitoring of synthetic intermediates and final products is essential for process validation [1]. The compound's unique molecular weight distinguishes it from related bromoethyl methoxybenzene analogs (MW 215.09), reducing the risk of cross-contamination or misidentification during analytical workflows .

Precision Procurement and Inventory Management for Regioisomer-Sensitive Projects

The assigned MDL number MFCD11110068 and CAS 69919-95-5 enable precise compound identification in procurement and inventory systems, minimizing the risk of ordering errors that could introduce the wrong regioisomer into a synthetic sequence [1]. This is particularly important in regulated environments or multi-step syntheses where the introduction of an incorrect intermediate can propagate through subsequent steps, leading to failed batches and significant material waste. The 98% minimum purity specification further supports reliable use as a synthetic building block .

Preparation of Functionalized Styrene Derivatives via Dehydrohalogenation

Based on class-level knowledge of bromoethyl aromatic compounds, 4-(2-bromoethyl)-1-methoxy-2-methylbenzene can serve as a precursor for the preparation of corresponding styrene derivatives through dehydrohalogenation (elimination of HBr). The resulting styrene scaffold bearing the 1-methoxy-2-methyl substitution pattern may have applications in polymer chemistry or as a reactive intermediate for further functionalization. While no direct yield data for this specific compound were identified, patents describing general methods for dehydrohalogenation of haloethyl brominated benzenes support the feasibility of this transformation [1]. The target compound's specific substitution pattern would yield a styrene derivative not accessible from simpler bromoethyl benzene analogs.

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